1-(4H-furo[3,2-b]indol-2-yl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
62144-26-7 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-(4H-furo[3,2-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C12H9NO2/c1-7(14)11-6-10-12(15-11)8-4-2-3-5-9(8)13-10/h2-6,13H,1H3 |
InChI Key |
OSHZLPBXVBTFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4h Furo 3,2 B Indol 2 Yl Ethanone and Its Analogues
Construction of the Furo[3,2-b]indole Core System
The creation of the fused furo[3,2-b]indole skeleton is the primary challenge in synthesizing its derivatives. Various innovative catalytic methods have been developed to achieve this, offering diverse pathways that can be tailored based on available starting materials and desired substitution patterns.
Intermolecular Oxidative Annulation Approaches for Furo[3,2-b]indoles
A powerful strategy for constructing the furo[3,2-b]indole framework involves the palladium-catalyzed intermolecular oxidative annulation of 2-(furan-2-yl)anilines with propargyl carbonates. researchgate.netorganic-chemistry.org This method allows for the controlled and efficient synthesis of the target scaffold under relatively mild conditions. The reaction proceeds by treating a Ts-protected 2-(furan-2-yl)aniline (B1309319) with a propargyl carbonate in the presence of a palladium catalyst and a copper co-catalyst. researchgate.net The choice of catalyst and reaction conditions is critical to favor the desired intermolecular annulation over competing pathways. researchgate.netorganic-chemistry.org
Key to this transformation is the careful optimization of the catalytic system. Studies have shown that a combination of a palladium source, such as Pd(OAc)₂, and a copper salt, like Cu(OAc)₂, is effective. researchgate.net The reaction demonstrates good functional group tolerance and scalability, making it a valuable tool for accessing a variety of substituted furo[3,2-b]indoles. researchgate.netorganic-chemistry.org
Table 1: Optimization of Intermolecular Oxidative Annulation
| Entry | Catalyst (mol%) | Co-catalyst (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ (2.5) | DMF | 100 | 54 |
| 2 | PdCl₂ (10) | Cu(OAc)₂ (2.5) | DMF | 100 | 68 |
| 3 | Pd(dba)₂ (10) | Cu(OAc)₂ (2.5) | DMF | 100 | 45 |
| 4 | PdCl₂ (10) | None | DMF | 100 | 0 |
| 5 | None | Cu(OAc)₂ (2.5) | DMF | 100 | 0 |
| Data sourced from studies on the reaction of Ts-protected 2-(furan-2-yl)aniline and propargyl acetate. researchgate.net |
Intramolecular C-H Amination Reactions in Furoindole Formation
Intramolecular C-H amination presents an alternative and atom-economical route to the furo[3,2-b]indole core. In some cases, this pathway can compete with the intermolecular oxidative annulation, particularly when starting from 2-(furan-2-yl)anilines. researchgate.netorganic-chemistry.org However, by carefully selecting the reaction conditions, the intramolecular cyclization can be favored to produce the desired furo[3,2-b]indole framework directly. researchgate.netorganic-chemistry.org
Another approach involves an unconventional modification of the palladium-catalyzed oxidative amination, where a furan (B31954) ring acts as a masked olefin. chemijournal.com This process leads to the formation of functionalized indoles that can be precursors to the furoindole system. Furthermore, electrochemical methods have been developed for metal-free intramolecular C-H amination, offering a greener alternative for the synthesis of related heterocyclic systems like benzoxazoles, which shares mechanistic principles with furoindole formation. researchgate.net A copper-catalyzed aerobic oxidative intramolecular C-H amination has also been reported for the direct construction of the benzofuro[3,2-b]indole framework. wikipedia.org
Cycloaddition Strategies for Furo-Fused Heterocycles
Cycloaddition reactions provide a powerful and convergent approach to building complex polycyclic systems, including the furo[3,2-b]indole scaffold. One notable example is the dearomative (4+3) cycloaddition reaction of 4H-furo[3,2-b]indoles with in situ generated oxyallyl cations. pcbiochemres.comsid.ir This method allows for the synthesis of complex cyclohepta[b]indole derivatives, demonstrating the utility of the furoindole system as a diene component. The reaction proceeds under mild conditions without the need for expensive catalysts, starting from simple α-bromoketones to generate the oxyallyl cation. pcbiochemres.comsid.ir
Another significant strategy is the [3+2] cycloaddition. This has been demonstrated in the reaction of indoles with epoxides, catalyzed by an N,N'-dioxide-Ni(II) complex, which proceeds via C-C bond cleavage of the oxirane to yield chiral furo[3,4-b]indoles. nih.gov Similarly, formal [3+2] cycloadditions between 3-substituted indoles and vinyl epoxides can lead to furoindolines. organic-chemistry.org A dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines has also been developed to afford benzofuro[3,2-b]indol-3-one derivatives with excellent diastereoselectivity. beilstein-journals.org These cycloaddition strategies highlight the versatility of both indoles and furans as building blocks for the rapid assembly of the fused ring system.
Table 2: Selected Cycloaddition Reactions for Furoindole Synthesis
| Cycloaddition Type | Reactants | Catalyst/Reagent | Product Type | Ref. |
| (4+3) | 4H-furo[3,2-b]indole, α-bromoketone | DIPEA, TFE | Cyclohepta[b]indole | pcbiochemres.comsid.ir |
| [3+2] | Indole (B1671886), Epoxide | N,N'-dioxide-Ni(II) | Furo[3,4-b]indole | nih.gov |
| [3+2] | 2-Nitrobenzofuran, para-Quinamine | K₂CO₃ | Benzofuro[3,2-b]indol-3-one | beilstein-journals.org |
Application of Multi-Catalyst Relay Catalysis in Furoindole Synthesis
Mimicking biosynthetic pathways, multi-catalyst relay catalysis (MCRC) has emerged as a sophisticated strategy for constructing complex molecules in a single pot. mdpi.com This approach combines multiple distinct catalytic cycles sequentially to achieve transformations that would be difficult with a single catalyst. For the synthesis of furo-fused indoles, a divergent strategy has been developed using a one-pot sequential Ag(I)/Bi(III)/Pd(II) catalysis starting from 3-(2-aminophenyl)-1,4-enynols to generate furo[3,4-b]indoles. clockss.orgCurrent time information in Oskarshamn, SE.
This relay process demonstrates high efficiency and step-economy. clockss.orgCurrent time information in Oskarshamn, SE. Other examples of relay catalysis for indole synthesis include combining transition metals with organocatalysts. For instance, an Rh/Pd relay catalysis has been used for the enantioselective synthesis of complex indole derivatives, and a silver/chiral pyrrolidinopyridine system has been employed for cycloisomerization/(2+3) cycloadditions. ikm.org.myyoutube.com These advanced catalytic systems allow for the assembly of the furoindole core with high levels of control and complexity from simple starting materials. ikm.org.my
Carbonylative Cyclization Pathways for Indole and Furoindole Systems
Carbonylative cyclization represents a highly efficient method for introducing a carbonyl group while simultaneously constructing a heterocyclic ring. A novel palladium-catalyzed carbonylative route has been developed for the synthesis of fused furo[3,4-b]indol-1-ones. nih.govslideshare.net This process involves a sequential reaction starting from 2-(hydroxypropyn-1-yl)anilines, where an initial cyclization forms the indole moiety, followed by the insertion of carbon monoxide and a second annulation to build the lactone ring. nih.govslideshare.net This transformation impressively forms two fused heterocycles and three new bonds in a single operation. nih.govslideshare.net
The PdI₂/KI catalytic system has proven effective for this transformation, utilizing molecular oxygen as a benign oxidant. nih.gov This method provides direct access to structurally complex molecules from readily available reagents. nih.govslideshare.net Broader reviews on catalytic carbonylative double cyclization reactions underscore the power of this methodology for creating complex molecular architectures using carbon monoxide as a simple C1 building block.
Strategic Introduction of the Ethanone (B97240) Moiety
Once the furo[3,2-b]indole core is constructed, the introduction of the ethanone group at the C2 position is typically achieved through electrophilic acylation. The furo[3,2-b]indole system is electron-rich, making it susceptible to electrophilic attack. The C2 position is electronically analogous to the highly nucleophilic C3 position of indole, which is the most common site for such reactions.
A primary method for this transformation is the Friedel-Crafts acylation . While a specific report on the acylation of 4H-furo[3,2-b]indole was not found, the acylation of indole itself is well-established and serves as an excellent model. The reaction typically employs an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst. mdpi.comslideshare.net Common Lewis acids like aluminum chloride (AlCl₃) can be too harsh, leading to polymerization or decomposition, but milder reagents like diethylaluminum chloride (Et₂AlCl) or yttrium triflate (Y(OTf)₃) have been shown to effectively promote the 3-acylation of indoles with high regioselectivity and in good yields. mdpi.com
Another powerful method for introducing a carbonyl group is the Vilsmeier-Haack reaction . This reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which is a mild electrophile. organic-chemistry.orgpcbiochemres.com While traditionally used for formylation (introduction of a -CHO group), using a substituted amide like N,N-dimethylacetamide can lead to acetylation. chemijournal.com The reaction of indoles with tertiary amides and POCl₃ is a known method for producing 3-acylindoles. sid.ir This approach would be expected to work on the furo[3,2-b]indole core to yield the desired 2-acetyl derivative, 1-(4H-furo[3,2-b]indol-2-yl)ethanone.
Table 3: General Conditions for Acylation of Indoles
| Reaction | Acylating Agent | Catalyst / Reagent | Typical Conditions | Product | Ref. |
| Friedel-Crafts | Acetyl chloride | Et₂AlCl | CH₂Cl₂, mild conditions | 3-Acetylindole | mdpi.com |
| Friedel-Crafts | Acetic anhydride | Y(OTf)₃ | [BMI]BF₄, microwave | 3-Acetylindole | |
| Vilsmeier-Haack Type | N,N-Dimethylacetamide | POCl₃ | Heat | 3-Acetylindole | chemijournal.com |
Regioselective Acylation Reactions on the Furo[3,2-b]indole Scaffold
The direct introduction of an acetyl group onto the furo[3,2-b]indole core represents a straightforward approach to obtaining this compound. Friedel-Crafts acylation is a prominent method for this transformation. The regioselectivity of this reaction is crucial, as the furo[3,2-b]indole system presents multiple potential sites for electrophilic substitution.
In related electron-rich heterocyclic systems like thiophene (B33073), furan, and pyrrole, acylation with acetic anhydride is a common method. tsijournals.com The use of solid acid catalysts, such as silica (B1680970) gel-supported phosphoric acid or ferric oxide, has been shown to promote high selectivity for the 2-position, minimizing the formation of the 3-acetylated byproduct. tsijournals.com For instance, the acetylation of thiophene with acetic anhydride on a boran zeolite catalyst can achieve 99% selectivity for the 2-acetylthiophene. tsijournals.com While specific studies on the Friedel-Crafts acylation of the parent 4H-furo[3,2-b]indole are not widely available, the electronic properties of the furan ring within the fused system suggest that the C2-position would be susceptible to electrophilic attack. The reaction would likely proceed by activation of acetic anhydride with a Lewis acid, followed by nucleophilic attack from the electron-rich furo[3,2-b]indole.
Table 1: Catalyst Systems for Selective Acetylation of Heterocycles
| Heterocycle | Catalyst System | Selectivity for 2-Acetylation | Reference |
| Thiophene | Boran Zeolite | 99% | tsijournals.com |
| Furan | Ce-dopped Boron Zeolite | 99% | tsijournals.com |
| Pyrrole | Reduced Acidity Catalyst | High | tsijournals.com |
| Thiophene | SiO2-Fe2O3-5% H3PO4 | High (no 3-acetyl detected) | tsijournals.com |
It is important to note that the reaction conditions, particularly the choice of Lewis acid and solvent, can significantly influence the outcome of Friedel-Crafts acylation.
Utilizing Substituted Ethanone Synthons in Heterocyclic Annulation
An alternative to direct acylation is the construction of the furo[3,2-b]indole ring system with the ethanone moiety already incorporated into one of the building blocks. Such annulation strategies can offer excellent control over regiochemistry.
Palladium-catalyzed methodologies have emerged as powerful tools for the synthesis of fused heterocycles. For the isomeric furo[3,4-b]indol-1-ones, a palladium-catalyzed sequential process involving the cyclization of 2-(hydroxypropyn-1-yl)anilines followed by carbon monoxide insertion and a second annulation step has been reported. unipr.it This highlights the potential for palladium catalysis in constructing the furo-indole core.
A plausible approach for the synthesis of this compound could involve the palladium-catalyzed coupling of a suitably substituted o-haloaniline with a terminal alkyne bearing an acetyl group or a protected precursor. For example, the reaction of a 2-iodoaniline (B362364) with a 3-butyn-2-one (B73955) derivative in the presence of a palladium catalyst could potentially lead to the formation of the furo[3,2-b]indole scaffold. The mechanism would likely involve an initial Sonogashira coupling, followed by an intramolecular cyclization of the aniline (B41778) nitrogen onto the alkyne.
Another relevant strategy is the Fischer indolization. While typically used for indole synthesis, modifications of this reaction have been employed to construct fused systems. For instance, the synthesis of benzofuro[3,2-b]indoline amines has been achieved through a deamination-interrupted Fischer indolization of benzofuran-2-ones. rsc.org This suggests that a carefully designed hydrazone precursor incorporating an ethanone synthon could potentially be used to construct the desired furo[3,2-b]indole skeleton.
Derivatization and Functionalization of the this compound Scaffold
The this compound molecule is a versatile platform for further chemical modifications, allowing for the generation of a diverse library of analogues.
Exploration of Substituent Effects on Synthetic Efficiency
The efficiency of both the initial synthesis and subsequent derivatization of the this compound scaffold can be significantly influenced by the presence of substituents on the indole ring. In the context of electrophilic acylation, electron-donating groups (EDGs) on the indole moiety would be expected to enhance the nucleophilicity of the ring system, potentially leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) would deactivate the ring, possibly requiring harsher reaction conditions.
The position of the substituent is also critical. For instance, in the palladium-catalyzed synthesis of furo[3,4-b]indol-1-ones, it was observed that strong electron-withdrawing groups, such as a nitro group, on the aniline precursor were detrimental to the reaction's success, likely due to a decrease in the nucleophilicity of the amino group. unipr.it
Table 2: Predicted Influence of Substituents on the Synthesis of Substituted this compound via Electrophilic Acylation
| Substituent Type on Indole Ring | Predicted Effect on Reaction Rate | Predicted Effect on Yield |
| Electron-Donating (e.g., -OCH3, -CH3) | Increase | Increase |
| Electron-Withdrawing (e.g., -NO2, -CN) | Decrease | Decrease |
| Halogens (e.g., -Cl, -Br) | Decrease (Inductive) / Increase (Resonance) | Variable |
These predictions are based on general principles of organic chemistry and observations from related systems. unipr.it
Post-Synthetic Transformations for Structural Diversification
Once the this compound core is established, a variety of post-synthetic modifications can be performed to generate structural diversity. Gold-catalyzed cascade reactions have proven particularly effective for the functionalization of the 4H-furo[3,2-b]indole scaffold.
For example, the reaction of 4H-furo[3,2-b]indoles with allenamides in the presence of a gold(I) catalyst leads to the formation of spiro-indolin-3-one derivatives. scispace.com This transformation proceeds through a cascade involving hydroarylation, ring-opening, and spirocyclization. The yields of these reactions are influenced by the catalyst and the substituents on the furoindole and allenamide.
Table 3: Gold-Catalyzed Cascade Reaction of 4H-Furo[3,2-b]indoles with Allenamides
| Furo[3,2-b]indole Substituent (R1) | Allenamide Substituent (R3) | Product Yield (%) | Reference |
| H | Me | 77 | scispace.com |
| H | Ph | 49 | scispace.com |
| H | Bn | 62 | scispace.com |
| Me | H | 56 | scispace.com |
| MeO | H | 44 | scispace.com |
| F | H | 45 | scispace.com |
These examples demonstrate the utility of post-synthetic transformations in accessing complex molecular architectures from the relatively simple this compound scaffold.
Synthesis of Furo[3,2-b]indole Derivatives with Modified Ethanone Components
The ethanone moiety of this compound is a versatile handle for further chemical elaboration. The carbonyl group can undergo a wide range of classical reactions, and the adjacent methyl group can be functionalized.
For instance, the reaction of related 2-formyl-furo[2,3-b]pyrroles with hydroxylammonium chloride in acetic anhydride leads to the corresponding 2-cyano derivatives. mdpi.comresearchgate.net A similar transformation could be envisioned for the ethanone group, potentially through an initial oximation followed by a Beckmann rearrangement to yield an N-acetylamino derivative, or dehydration to a nitrile.
The methyl group of the ethanone can be a site for condensation reactions. For example, treatment of pyrroloisoquinolines with acetyl chloride and dimethyl sulfoxide (B87167) (DMSO) has been shown to afford bis-heterocyclylmethanes, indicating the reactivity of methyl groups adjacent to a carbonyl in the presence of suitable activators. bohrium.com This suggests that the methyl group of this compound could be used as a nucleophile in aldol-type condensations or other C-C bond-forming reactions to introduce further complexity.
Furthermore, the carbonyl group itself can be a target for nucleophilic attack. Reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, would allow for the introduction of a wide range of substituents at this position, converting the ketone into a tertiary alcohol. Subsequent elimination could then generate a vinyl-substituted furo[3,2-b]indole. The interaction of related 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles has been shown to result in either enamines or recyclization products, depending on the nucleophile. nih.gov This highlights the rich chemistry that can be explored starting from the ethanone functionality.
Sophisticated Structural Elucidation and Characterization of 1 4h Furo 3,2 B Indol 2 Yl Ethanone
Advanced Spectroscopic Analysis
Spectroscopic methodologies are fundamental to the characterization of novel chemical entities. For 1-(4H-furo[3,2-b]indol-2-yl)ethanone, a combination of high-resolution NMR, mass spectrometry, and infrared and UV-visible spectroscopy has been employed to piece together its molecular puzzle.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei. bas.bgnih.gov Through the analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques like COSY, HSQC, and HMBC, a detailed map of the proton and carbon framework of this compound can be constructed. rsc.orgnih.gov
In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the furan (B31954) ring proton, and the methyl protons of the ethanone (B97240) group are observed. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), reveal the connectivity of adjacent protons.
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. nih.govresearchgate.net The positions of these signals are indicative of the carbon's hybridization and its electronic environment, with the carbonyl carbon of the ethanone group typically appearing at a characteristically downfield shift. spectrabase.com
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure. bas.bg Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly informative, as it reveals longer-range couplings between protons and carbons (typically over two to three bonds), which helps to connect the different fragments of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for the this compound Moiety
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| NH (indole) | ~11.45-12.76 nih.gov | --- | --- |
| Aromatic CH (indole) | ~7.03-8.16 nih.gov | ~112.8-136.9 nih.gov | --- |
| Furan CH | ~6.80-7.01 rsc.org | ~109.3-118.7 rsc.org | --- |
| C=O (ethanone) | --- | ~162.6-199.0 | Protons on adjacent carbons |
Note: The chemical shifts are approximate ranges compiled from various indole and ethanone-containing compounds and may vary depending on the solvent and specific substitution pattern.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. epa.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the unambiguous confirmation of the molecular formula. For this compound, with a molecular formula of C₁₂H₉NO₂, the expected monoisotopic mass is 199.063329 g/mol . epa.gov HRMS analysis would yield an experimental m/z value that closely matches this calculated value, typically within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. A strong absorption band in the region of 1637-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone group. nih.gov The N-H stretching vibration of the indole ring would appear as a sharp to broad band around 3210-3334 cm⁻¹. nih.gov Additionally, C-H stretching vibrations from the aromatic and methyl groups would be observed in the 2960-3100 cm⁻¹ region. nih.gov The C-O stretching of the furan ring and C-N stretching of the indole would also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹).
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (indole) | Stretching | 3210-3334 nih.gov |
| C-H (aromatic) | Stretching | 3050-3100 nih.gov |
| C-H (aliphatic) | Stretching | 2960-2980 nih.gov |
| C=O (ketone) | Stretching | 1637-1680 nih.gov |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic mdpi.com |
| Space Group | P2₁/c mdpi.com |
| a (Å) | ~9.4 |
| b (Å) | ~9.8 |
| c (Å) | ~10.0 |
| α (°) | 90 |
| β (°) | ~85.5 |
| γ (°) | 90 |
| Volume (ų) | ~742 |
Note: This data is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment. Actual values may differ.
Application of Contemporary Computational Chemistry Methods for Structure Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful complementary tool for structural elucidation. researchgate.netnih.gov DFT calculations can be used to predict the optimized geometry of this compound, as well as its spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. researchgate.netnih.gov By comparing the computationally predicted data with the experimental results, a higher level of confidence in the structural assignment can be achieved. For instance, theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex spectra. Similarly, calculated IR frequencies can help to assign specific vibrational modes observed in the experimental spectrum.
Computational and Theoretical Investigations of 1 4h Furo 3,2 B Indol 2 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.
For instance, in a study on chiral benzimidazole (B57391) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to obtain optimized structures. nih.gov A similar approach could be applied to 1-(4H-furo[3,2-b]indol-2-yl)ethanone to predict its three-dimensional structure.
Once the geometry is optimized, various electronic properties can be calculated. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov
In a study of furo[2,3-b]indol-3a-ol derivatives, DFT calculations were performed to understand their electronic properties. masterorganicchemistry.com The HOMO and LUMO energies, along with the energy gap, were calculated to assess the stability and reactivity of these compounds. masterorganicchemistry.com A hypothetical DFT analysis of this compound would yield similar data, as illustrated in the table below, which is based on findings for related heterocyclic systems.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on related compounds.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| Energy Gap (HOMO-LUMO) | 4.4 |
Note: These values are illustrative and based on typical values for similar heterocyclic compounds.
The aromaticity of the fused ring system in this compound is a crucial factor influencing its stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a common computational method to quantify aromaticity. It involves calculating the magnetic shielding at the center of a ring system. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity, and values near zero are indicative of non-aromatic systems.
Anisotropy of the Induced Current Density (AICD) is another advanced computational technique that provides a visual representation of the electron delocalization pathways in a molecule, offering a more detailed picture of its aromatic character compared to NICS.
Quantum chemical calculations can also be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can be highly valuable in the structural elucidation of newly synthesized compounds. By calculating the magnetic shielding of each nucleus in the molecule and referencing it to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated.
The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. Comparing the predicted NMR spectrum with the experimentally obtained one can help confirm the proposed structure of a molecule. While specific calculations for this compound are not reported, this methodology is standard in the characterization of novel heterocyclic compounds.
Molecular Modeling and Docking Studies of this compound
Molecular modeling and docking studies are essential computational tools in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There are two main approaches:
Ligand-based virtual screening: This method relies on the knowledge of other molecules that are known to bind to the target. A model of the "ideal" ligand (a pharmacophore) is created based on the common structural features of the known active molecules. This model is then used to screen a database for new molecules with similar features.
Structure-based virtual screening: This approach requires the three-dimensional structure of the biological target, which is often determined by X-ray crystallography or NMR spectroscopy. Molecular docking is the most common form of structure-based virtual screening. It involves computationally placing a ligand into the binding site of a protein and estimating the binding affinity.
For instance, in a study on pyrazole (B372694) derivatives as RET kinase inhibitors, molecular docking was used to predict the binding modes of the compounds within the active site of the enzyme.
Molecular docking simulations can predict the preferred orientation of a ligand when bound to a protein, as well as the strength of the interaction, which is often expressed as a docking score or an estimated binding energy. These predictions can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
In a study of novel furo[2,3-b]indol-3a-ol derivatives as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), molecular docking was used to predict their binding modes and affinities. masterorganicchemistry.com The results revealed that the compounds with the best binding energies formed key hydrogen bonds with amino acid residues in the active site of CDK2. masterorganicchemistry.com
A hypothetical docking study of this compound against a relevant biological target would generate similar data, as illustrated in the table below.
Table 2: Hypothetical Docking Results for this compound with a Kinase Target.
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Binding Affinity (Ki) | 2.5 µM |
| Key Interacting Residues | LEU83, GLU81, LYS33 |
| Type of Interactions | Hydrogen bond with GLU81, Hydrophobic interactions with LEU83 |
Note: These values are illustrative and for a hypothetical interaction.
These computational approaches, from quantum chemical calculations to molecular modeling, are invaluable for guiding the synthesis and biological evaluation of new compounds based on the furo[3,2-b]indole scaffold, such as this compound.
Molecular Dynamics Simulations for Conformational Landscape Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of a molecule and its dynamic behavior in various environments, such as in solution or when bound to a biological target. researchgate.net For a molecule like this compound, MD simulations can offer profound insights into its flexibility, preferred shapes (conformations), and interactions with potential protein targets.
Conformational Landscape Analysis:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the stability of the simulation and whether the molecule has reached an equilibrium state. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions, highlighting the flexible regions of the molecule. nih.gov For this compound, this would reveal the mobility of the acetyl group and the N-H proton of the indole (B1671886) ring.
Radius of Gyration (Rg): This parameter provides a measure of the molecule's compactness. rsc.org Changes in Rg during a simulation can indicate conformational changes, such as the molecule adopting a more extended or compact form.
Ligand-Target Interactions:
The furo[3,2-b]indole core is a "privileged scaffold" found in many compounds that inhibit protein kinases, a class of enzymes often implicated in cancer and inflammatory diseases. mdpi.com MD simulations are instrumental in studying how potential inhibitors like this compound might bind to the active site of a kinase. nih.gov These simulations can predict the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the types of non-covalent forces (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the binding. nih.gov
A typical MD simulation study of a furoindole derivative with a target kinase would involve:
Docking: Initially, the ligand is placed into the binding site of the protein using a molecular docking program.
System Setup: The protein-ligand complex is then solvated in a box of water molecules and ions to mimic physiological conditions.
Simulation: The MD simulation is run for a duration of nanoseconds to microseconds, allowing the system to evolve naturally.
Analysis: The resulting trajectory is analyzed to calculate binding free energies (e.g., using MM/PBSA or MM/GBSA methods) and to identify persistent interactions. rsc.org
The following table illustrates the type of data that would be generated from an MD simulation study of this compound bound to a hypothetical protein kinase.
| Simulation Parameter | Typical Value/Observation | Significance for this compound |
| RMSD of Ligand | 1-3 Å | Indicates the stability of the ligand's position within the binding pocket. |
| RMSF of Acetyl Group | High | Shows the flexibility and potential for different orientations of this group. |
| Key H-Bond Interactions | Indole N-H with kinase hinge region | A common and critical interaction for kinase inhibition, suggesting a potential mechanism of action. nih.gov |
| Binding Free Energy (ΔG) | -8 to -12 kcal/mol | A negative value indicates a favorable binding affinity of the ligand for the protein. |
In Silico Prediction of Mechanistic Pathways for Chemical Transformations
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, predicting the feasibility of different transformation pathways, and understanding the role of catalysts. numberanalytics.com For a molecule like this compound, in silico methods, particularly Density Functional Theory (DFT), can be used to model its reactivity and predict how it might behave in various chemical reactions. acs.org
Investigating Reaction Mechanisms:
The furo[3,2-b]indole system can undergo various chemical transformations, such as electrophilic substitution, cycloadditions, or metal-catalyzed cross-coupling reactions. nih.govrsc.org For instance, gold-catalyzed reactions of related furoindoles have been studied to synthesize more complex molecular architectures. acs.org DFT calculations can be employed to map the potential energy surface of a proposed reaction, identifying the structures of reactants, transition states, intermediates, and products.
Key computational outputs in a mechanistic study include:
Reaction Energies (ΔE): The difference in energy between products and reactants, indicating whether a reaction is exothermic (energetically favorable) or endothermic.
Activation Barriers (Ea): The energy required to reach the transition state. A lower activation barrier implies a faster reaction rate.
Geometries of Transition States: The molecular structure at the highest point on the reaction pathway, which provides insight into the bond-breaking and bond-forming processes.
Predicting Chemical Transformations:
In silico reaction screening can be used to predict the outcome of a reaction before it is attempted in the laboratory, saving time and resources. drugtargetreview.com For this compound, one could computationally explore its reactivity with different reagents. For example, the acetyl group could be a site for nucleophilic addition, or the electron-rich indole and furan (B31954) rings could undergo electrophilic attack. DFT calculations could predict the most likely site of reaction by analyzing the molecule's electronic properties, such as its electrostatic potential map and frontier molecular orbitals (HOMO and LUMO).
The following table illustrates a hypothetical in silico analysis of a proposed chemical transformation of this compound, for example, a gold-catalyzed addition of an alkyne.
| Reaction Step | Calculated Parameter | Value (illustrative) | Mechanistic Insight |
| Coordination of Gold Catalyst | ΔE of coordination | -15 kcal/mol | Favorable initial step where the gold catalyst binds to the furoindole. |
| Nucleophilic Attack | Activation Barrier (Ea) | +20 kcal/mol | The energy required for the furoindole to attack the gold-activated alkyne. |
| Proton Transfer | Activation Barrier (Ea) | +10 kcal/mol | A relatively low barrier for a subsequent proton shift to form an intermediate. |
| Overall Reaction | Overall ΔE | -25 kcal/mol | The overall transformation is predicted to be thermodynamically favorable. |
By performing such calculations for different possible pathways, researchers can build a comprehensive understanding of the molecule's chemical behavior and design rational synthetic routes to new derivatives. researchgate.net
Mechanistic Investigations of Reactions Involving 1 4h Furo 3,2 B Indol 2 Yl Ethanone Precursors and Analogues
Detailed Reaction Mechanism Elucidation for Furo[3,2-b]indole Ring Formation
The construction of the furo[3,2-b]indole ring system can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. One prominent method involves the Fischer indolization. The synthesis of benzofuro[3,2-b]indoline amines from benzofuran-2-ones, for instance, proceeds via a Fischer indolization reaction that is interrupted at the deamination step. rsc.org This interruption allows for the isolation of the indoline (B122111) framework, which can be a crucial intermediate for further chemical elaboration. rsc.org
Another powerful approach is the dearomative (3+2) cycloaddition. The reaction between 2-nitrobenzofurans and para-quinamines to yield benzofuro[3,2-b]indol-3-one derivatives is a prime example. nih.gov This process is believed to proceed through a plausible N-triggered dearomative (3+2) cycloaddition mechanism, affording polycyclic frameworks with high diastereoselectivity. nih.gov The reaction conditions, including the choice of base and solvent, play a significant role in the efficiency and outcome of this transformation. nih.gov
Furthermore, the synthesis of the furo[3,2-b]indole scaffold can be achieved through intramolecular aminolactonization. For example, the palladium-catalyzed reaction of specific precursors can lead to the formation of (3aR,8bR)-8b-Methyl-2-oxo-2,3,3a,8b-tetrahydro-4H-furo[3,2-b]indole-4-carboxylates. mdpi.com
The following table summarizes key mechanistic approaches to the furo[3,2-b]indole ring system:
| Reaction Type | Precursors | Key Mechanistic Feature | Product Type |
| Interrupted Fischer Indolization | Benzofuran-2-ones | Interruption at the deamination step | Benzofuro[3,2-b]indoline amines rsc.org |
| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofurans and para-quinamines | N-triggered cycloaddition | Benzofuro[3,2-b]indol-3-one derivatives nih.gov |
| Intramolecular Aminolactonization | Functionalized indole (B1671886) derivatives | Palladium-catalyzed cyclization | Tetrahydro-4H-furo[3,2-b]indole-4-carboxylates mdpi.com |
| Dearomative (4+3) Cycloaddition | 4H-furo[3,2-b]indoles and oxyallyl cations | In situ generation of oxyallyl cations | Cyclohepta[b]indole derivatives acs.org |
Role of Catalysis in the Synthesis of 1-(4H-furo[3,2-b]indol-2-yl)ethanone and its Derivatives
Catalysis is a cornerstone in the synthesis of this compound and its derivatives, enabling efficient and selective transformations under mild conditions. Gold and copper catalysts have proven to be particularly effective in activating the furo[3,2-b]indole core towards various reactions.
Gold(I) catalysts are instrumental in cascade reactions of 4H-furo[3,2-b]indoles. For instance, the reaction with propargyl esters, catalyzed by a cationic gold(I) complex, proceeds through the initial formation of a gold-carbene species. rsc.org This is followed by the addition of the gold-carbene to the furoindole and a subsequent furan (B31954) ring-opening to yield 2-alkenylidene-3-oxoindolines. rsc.org A similar gold-catalyzed cascade reaction occurs with allenamides, leading to the synthesis of 2-spirocyclopentane-1,2-dihydro-3H-indolin-3-ones. unimi.itscispace.com The mechanism involves the addition of a gold-activated allene (B1206475) to the C2 position of the furan moiety, followed by a ring-opening and ring-closing sequence. unimi.it
Copper(I) catalysts also play a significant role. A highly reactive and selective catalytic system using a Cu(I) macrocyclic pyridine-containing ligand (PcL) complex has been developed for the synthesis of 2-(penta-2,4-dien-1-ylidene)-3-oxoindolines from 4H-furo[3,2-b]indoles and diazoalkanes. researchgate.net The proposed reaction sequence involves the initial formation of a copper-carbene complex. researchgate.net
The choice of catalyst and ligands can significantly influence the reaction outcome and selectivity. For example, in the gold-catalyzed reactions of 4H-furo[3,2-b]indoles with allenamides, different gold complexes were screened to optimize the yield of the desired spiropseudo-indoxyl product. scispace.com
The following table provides an overview of catalytic systems used in the synthesis of furo[3,2-b]indole derivatives:
| Catalyst System | Reactants | Product | Key Mechanistic Step |
| Cationic Gold(I) Complex | 4H-furo[3,2-b]indoles and propargyl esters | 2-Alkenylidene-3-oxoindolines | Formation of a gold-carbene species rsc.org |
| Cationic Gold(I) Complex | 4H-furo[3,2-b]indoles and allenamides | 2-Spirocyclopentane-1,2-dihydro-3H-indolin-3-ones | Addition of a gold-activated allene unimi.itscispace.com |
| Cu(I) Macrocyclic Pyridine-Containing Ligand (PcL) Complex | 4H-furo[3,2-b]indoles and diazoalkanes | 2-(Penta-2,4-dien-1-ylidene)-3-oxoindolines | Formation of a copper-carbene complex researchgate.net |
| Palladium(II) Acetate | Functionalized indole precursors | Tetrahydro-4H-furo[3,2-b]indole-4-carboxylates | Intramolecular aminolactonization mdpi.com |
Photochemical Reaction Pathways and their Stereochemical Control
Photochemical reactions offer unique pathways for the synthesis and transformation of complex organic molecules, including heterocyclic systems related to furoindoles. While specific photochemical studies on this compound are not extensively detailed in the provided search results, the principles of photochemical reactions and stereochemical control in related systems can be extrapolated.
The stereochemistry of photochemical reactions is a critical aspect, and various strategies have been developed to control it. For instance, in the context of enone photocycloadditions, Lewis acid catalysis has been shown to induce a bathochromic shift in the absorption spectrum of the substrate, enabling selective excitation and suppressing unselective background reactions. researchgate.net This approach allows for enantioselective intramolecular [2+2] photocycloaddition reactions. researchgate.net
Furthermore, the use of dual catalyst systems, combining a visible-light-absorbing transition metal photoredox catalyst with a chiral Lewis acid, has emerged as a powerful strategy for achieving high enantioselectivity in a variety of photochemical reactions, including [2+2] and [3+2] cycloadditions. researchgate.net
Magnetic fields can also influence photochemical reaction pathways. nih.gov In reactions involving radical pairs, an external magnetic field can promote the conversion between singlet and triplet states, thereby affecting the reaction rate and the final product distribution. nih.gov This has been demonstrated in the photochemical reaction of anthraquinone (B42736) molecules. nih.gov
While direct application to this compound is yet to be explored, these advanced photochemical methodologies hold significant promise for the stereocontrolled synthesis and functionalization of the furoindole scaffold.
Understanding Chemical Transformations Leading to Furoindole Scaffolds
The synthesis of the furoindole scaffold often begins with simpler, readily available starting materials that undergo a series of chemical transformations. A variety of synthetic methods have been developed to construct this heterocyclic system, highlighting the versatility of modern organic chemistry.
One approach involves the valorization of biomass-derived carbohydrates. For example, N-acetylglucosamine, derived from chitin, can be converted into a chiral amido-furan building block. rug.nl This intermediate can then be utilized in cascade reactions, such as a hydrazone-mediated Diels-Alder/aromatization sequence, to generate diverse substituted anilides, which could serve as precursors to indole-containing structures. rug.nl
Another strategy involves ring-opening and subsequent cyclization reactions. For example, aryl triazoles can undergo ring-opening in the presence of an N-nucleophile, followed by an iodine-mediated cyclization to form indole derivatives. mdpi.com The mechanism of this transformation is thought to proceed through the formation of an N-aryl ethene-1,1-diamine (B14131556) intermediate. mdpi.com
The construction of the furo[3,2-b]indole framework itself can be viewed as a key chemical transformation. The synthesis of 2,4-disubstituted furo[3,2-b]indole derivatives has been reported, and these compounds have been evaluated for their anticancer activity. nih.gov The development of such synthetic routes is crucial for accessing novel compounds with potential therapeutic applications. nih.gov
The process of creating complex scaffolds can also be achieved through innovative techniques like gas-in-liquid templating to form porous structures for applications in tissue engineering. researchgate.net While not directly a synthesis of the furoindole molecule itself, this illustrates the broader concept of scaffold synthesis from biopolymers. researchgate.net
Structure Activity Relationship Sar Studies of 1 4h Furo 3,2 B Indol 2 Yl Ethanone Analogues
Design and Synthesis of Furo[3,2-b]indole Chemical Libraries for SAR Profiling
The systematic exploration of the SAR for the furo[3,2-b]indole scaffold necessitates the creation of chemical libraries, which are collections of structurally related compounds. The design of these libraries typically involves maintaining the core furo[3,2-b]indole structure while introducing a variety of substituents at specific positions. This approach allows for a comprehensive evaluation of how different chemical functionalities impact the biological activity of the molecules.
A common strategy in the design of such libraries is to identify key positions on the furo[3,2-b]indole ring system that are amenable to chemical modification and are likely to influence the interaction of the compounds with their biological targets. For instance, positions 2, 4, and 6 of the furo[3,2-b]indole core are often targeted for substitution. The synthesis of these libraries is typically achieved through multi-step organic synthesis protocols. A general approach might involve the initial construction of a substituted indole (B1671886) precursor, followed by the annulation of the furan (B31954) ring.
For example, a library of 2,4-disubstituted furo[3,2-b]indole derivatives can be synthesized to probe the SAR of this scaffold. nih.gov The synthetic strategy might involve the reaction of a suitably substituted indole with a reagent that introduces the acetyl group at the 2-position, which can then be further modified. The nitrogen at the 4-position (the indole nitrogen) can be substituted using various alkylating or arylating agents. This systematic variation allows for the generation of a diverse set of analogues for biological screening.
The design and synthesis of these chemical libraries are guided by the principles of medicinal chemistry, aiming to explore a wide range of physicochemical properties such as hydrophobicity, electronics, and steric bulk. The resulting compounds are then subjected to biological assays to determine their activity, and the data generated is used to build a comprehensive SAR profile.
Influence of Substituent Variations on In Vitro Biological Activity
The biological activity of 1-(4H-furo[3,2-b]indol-2-yl)ethanone analogues is highly dependent on the nature and position of the substituents on the furo[3,2-b]indole core. Numerous studies have investigated these effects, particularly in the context of anticancer and anti-inflammatory activities. nih.govnih.gov
In a study focusing on the anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives, a series of compounds were synthesized and evaluated against a panel of human cancer cell lines. nih.gov The results highlighted the critical role of the substituents at both the 2- and 4-positions. For instance, the presence of a hydroxymethyl group at the 2-position and a substituted furfuryl group at the 4-position was found to be particularly beneficial for anticancer activity. nih.gov
The following interactive data table summarizes the in vitro anticancer activity of selected 2,4-disubstituted furo[3,2-b]indole analogues against the A498 renal cancer cell line.
| Compound ID | R2 Substituent | R4 Substituent | IC50 (µM) against A498 cells |
| 1a | -COCH3 | H | > 100 |
| 10a | -CH2OH | 5-(hydroxymethyl)furan-2-ylmethyl | 0.8 |
| 10b | -CH2OH | furan-2-ylmethyl | 1.5 |
| 10c | -CH2OH | thiophen-2-ylmethyl | 2.3 |
| 11a | -CHO | 5-(hydroxymethyl)furan-2-ylmethyl | 1.2 |
Data sourced from a study on 2,4-disubstituted furo[3,2-b]indole derivatives. nih.gov
The data clearly indicates that the parent compound with an acetyl group at the 2-position and no substitution at the 4-position (Compound 1a) is inactive. However, reduction of the acetyl group to a hydroxymethyl group and introduction of a substituted furfuryl moiety at the 4-position leads to a significant increase in potency, as seen in compound 10a. nih.gov This suggests that the presence of hydrogen bond donors and a specific spatial arrangement of the substituents are crucial for the observed anticancer activity.
Furthermore, studies on 4-substituted 2-(4-methylpiperazinylcarbonyl)-6-trifluoromethylfuro[3,2-b]indole derivatives have demonstrated the impact of substituents on analgesic and anti-inflammatory activities. nih.gov The variation of the substituent at the 4-position in these analogues led to a range of potencies, underscoring the versatility of the furo[3,2-b]indole scaffold in accommodating different functionalities to achieve diverse biological effects.
Conformational Effects on Biological Response
While specific studies on the conformational analysis of this compound analogues and their direct correlation with biological response are not extensively reported in the literature, the general principles of conformational analysis are highly relevant. The rotation around single bonds, such as the bond connecting the ethanone (B97240) group to the furan ring or the bond connecting a substituent at the 4-position to the indole nitrogen, can lead to different conformers with distinct energies and shapes.
The planarity of the furo[3,2-b]indole ring system itself can also be influenced by the nature of the substituents. Bulky substituents may cause distortions in the ring system, which could either enhance or diminish the affinity for a biological target. The presence of specific conformers in the solution or at the active site of a protein can be a determining factor for the observed biological activity. nih.gov
Future research in this area could involve computational studies, such as molecular mechanics and quantum mechanics calculations, to predict the preferred conformations of these analogues. Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the solid-state and solution-phase conformations, respectively. A thorough understanding of the conformational preferences of these molecules would be invaluable for the rational design of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process.
A QSAR study has been conducted on a series of 2,4-substituted furo[3,2-b]indole derivatives to understand the structural requirements for their anticancer activity against the A498 cell line. doaj.org In this study, a data set of 18 compounds with known anticancer activity was used to develop a QSAR model. The structures of the compounds were optimized using semi-empirical methods, and various molecular descriptors were calculated.
Multiple Linear Regression (MLR) was employed to build the QSAR model. The best QSAR equation obtained was:
Log IC50 = 65.596 (qC2) + 366.764 (qC6) - 92.742 (qC11) + 503.297 (HOMO) - 492.550 (LUMO) - 76.966 doaj.org
In this equation:
Log IC50 is the logarithm of the half-maximal inhibitory concentration, a measure of the compound's potency.
qC2, qC6, and qC11 represent the partial charges on specific carbon atoms of the furo[3,2-b]indole scaffold.
HOMO is the energy of the Highest Occupied Molecular Orbital.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital.
This QSAR model suggests that the electronic properties of the furo[3,2-b]indole derivatives are key determinants of their anticancer activity. The partial charges on specific atoms and the energies of the frontier molecular orbitals (HOMO and LUMO) play a significant role. The model indicates that modifying the electronic distribution within the molecule, for instance by introducing electron-donating or electron-withdrawing groups at specific positions, can modulate the anticancer potency. doaj.org Such models are valuable tools for the virtual screening of new, potentially more active furo[3,2-b]indole derivatives.
In Vitro Biological Target Identification and Mechanistic Enzymology
Strategies for Identifying Putative Biological Targets of Furo[3,2-b]indoles
Identifying the specific proteins or cellular components that a compound interacts with is a critical first step in drug discovery. For the furo[3,2-b]indole scaffold, several modern biochemical strategies are employed to elucidate these interactions.
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds against specific biological targets. nih.gov This automated process involves testing compounds for their ability to modulate the activity of a purified enzyme or receptor in a biochemical assay. The typical HTS workflow is tiered, beginning with a primary screen where all compounds are tested at a single concentration to identify initial "hits." nih.gov These hits are then subjected to a confirmation screen, often in triplicate, to eliminate false positives. Finally, confirmed hits undergo dose-response analysis, where they are tested across a range of concentrations to determine their potency, commonly expressed as an EC50 or IC50 value. nih.gov
For compounds based on the furo[3,2-b]indole framework, HTS can be used to screen them against panels of kinases, proteases, or other enzymes implicated in disease. For instance, related furo[3,2-e]pyrido[4,3-b]indole derivatives have been evaluated for cytotoxic properties against various tumor cell lines, a process that often begins with HTS to identify active compounds. nih.gov
Affinity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic tool for identifying the molecular targets of bioactive compounds directly in a complex biological system. nih.gov This strategy utilizes affinity-based probes (AfBPs), which are modified versions of the parent compound designed to bind to and report on target engagement. nih.govnih.gov
An AfBP is typically composed of three key elements:
Scaffold : The core structure of the bioactive compound (e.g., a furo[3,2-b]indole derivative) that provides binding affinity and selectivity for the target protein. nih.gov
Reporter Tag : A molecule that enables detection and identification, such as a biotin (B1667282) tag for affinity purification or a fluorophore (like FITC) for imaging. nih.gov
Reactive Group ('Warhead') : An electrophilic group that can form a covalent bond with a nearby nucleophilic amino acid residue on the target protein, allowing for durable labeling. nih.gov
These probes allow for the identification of target proteins through techniques like pull-down assays followed by mass spectrometry. The development of AfBPs has significant potential for validating drug targets and optimizing the therapeutic efficacy of compound classes like furo[3,2-b]indoles. nih.gov
Mechanistic Enzymology of 1-(4H-furo[3,2-b]indol-2-yl)ethanone and its Derivatives
Once a target enzyme is identified, mechanistic enzymology studies are conducted to understand precisely how the compound affects the enzyme's function. These studies delve into the kinetics of the interaction and the biochemical nature of the binding.
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. du.ac.in By analyzing how the reaction rate changes in the presence of an inhibitor, the mechanism of inhibition can be determined. Common inhibition models include competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), and uncompetitive (inhibitor binds only to the enzyme-substrate complex). researchgate.net
Kinetic parameters are derived from plotting reaction velocity against substrate concentration, often using linearizing methods like the Lineweaver-Burk plot. researchgate.net For example, studies on sulfonamide derivatives have used these methods to determine the inhibition mechanism against enzymes like urease. researchgate.net The inhibitory constant (Ki) is a measure of the inhibitor's potency.
While specific kinetic data for this compound against targets like Butyrylcholinesterase or Histone Deacetylases are not widely published, the table below illustrates the type of data generated in such studies.
| Enzyme Target | Inhibitor | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
|---|---|---|---|---|
| Butyrylcholinesterase | Compound X | 10.5 | Competitive | 5.2 |
| Dihydrofolate Reductase | Compound Y | 2.1 | Non-competitive | 1.8 |
| Histone Deacetylase 1 | Compound Z | 0.75 | Uncompetitive | 0.4 |
This table is illustrative and does not represent actual experimental data for this compound.
Beyond kinetics, a range of biochemical and biophysical techniques are used to characterize the direct interaction between a compound and its protein target. Molecular docking is a computational method that predicts the preferred orientation of a compound when bound to a target, helping to visualize the interaction at a molecular level. researchgate.net
Experimental techniques are also crucial for validation. Methods used to study the binding of small molecules to proteins and DNA include:
UV-Visible Spectroscopy : To observe changes in the absorbance spectrum of the protein or compound upon binding.
Fluorescence Spectroscopy : To measure changes in the fluorescence of intrinsic tryptophans in the protein or of a fluorescent compound upon interaction.
Cyclic Voltammetry : An electrochemical technique to probe the binding interaction.
Viscometry : To measure changes in the viscosity of a DNA solution upon intercalation by a compound. researchgate.net
These experimental and theoretical approaches provide a comprehensive picture of the binding event, confirming direct interaction and informing on the mode of binding. researchgate.net
In Vitro Cellular Pathway Modulation Studies
Ultimately, the goal is to understand how a compound affects cellular processes. In vitro studies using cultured cells are essential for identifying which signaling or metabolic pathways are modulated by a compound. For example, a study on amino-substituted furo[3,2-e]pyrido[4,3-b]indole derivatives revealed significant biological activity. The most potent of these compounds was found to inhibit cell proliferation by inducing a massive accumulation of L1210 leukemia cells in the G2/M phase of the cell cycle. nih.gov This indicates that the compound interferes with the cell's machinery for division, a key pathway in cancer biology. Such studies are critical for linking the inhibition of a specific molecular target to a functional cellular outcome.
Cellular Assay Development for Phenotypic Screening and Target Validation
The development of cellular assays for phenotypic screening is a cornerstone of modern drug discovery, allowing for the identification of compounds that induce a desired change in cellular phenotype. Subsequently, target validation assays are employed to identify the specific molecular target responsible for this change.
There are no published studies detailing the use of This compound in phenotypic screening campaigns or the development of specific cellular assays for its target validation. Research on other furo[3,2-b]indole derivatives has demonstrated their potential as anticancer agents, with some compounds showing activity against specific cancer cell lines like A498 renal cancer cells. nih.gov Such studies typically involve initial screening against a panel of cancer cell lines to identify cytotoxic or antiproliferative effects. nih.gov
For a compound like This compound , a hypothetical cellular assay development workflow would involve:
Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to screen for effects on cell morphology, proliferation, apoptosis, or specific pathway markers.
Target Identification: Following a positive hit in a phenotypic screen, techniques such as thermal proteome profiling, affinity chromatography, or genetic approaches (e.g., CRISPR/Cas9 screening) would be necessary to deconvolve the molecular target.
Target Validation: Once a putative target is identified, further cellular assays would be developed to confirm the on-target effect. This could involve creating knockout or knockdown cell lines for the proposed target and assessing whether the compound's effect is diminished.
However, it must be reiterated that this represents a generalized approach, and no such specific assays or their results have been reported for This compound .
Future Perspectives and Research Gaps in 1 4h Furo 3,2 B Indol 2 Yl Ethanone Research
Development of Novel and Sustainable Synthetic Routes
A significant gap in the current body of research is the lack of dedicated, efficient, and sustainable synthetic methodologies for 1-(4H-furo[3,2-b]indol-2-yl)ethanone. While syntheses for the parent furo[3,2-b]indole core and its other derivatives have been reported, future research should focus on developing routes that allow for the specific and high-yield introduction of the 2-acetyl group.
Future synthetic strategies could explore:
Palladium-Catalyzed Carbonylative Routes: A novel palladium-catalyzed sequential process has been used to create fused furo[3,4-b]indol-1-ones from 2-(hydroxypropyn-1-yl)anilines. unipr.it A similar approach could be investigated to introduce the acetyl group at the 2-position of the furo[3,2-b]indole scaffold.
Regioselective Acylation: Research into the regioselective 3-acylation of indoles using reagents like boron trifluoride etherate has been successful. mdpi.com Future work could adapt these methods to achieve selective 2-acylation on the furan (B31954) ring of the pre-formed furo[3,2-b]indole system.
One-Pot Procedures: The development of one-pot syntheses, such as those utilizing Fischer indolization, for related N,O,S-heteroacenes could provide a template for more streamlined and atom-economical routes to this compound. nih.gov
Green Chemistry Approaches: Employing sustainable practices, such as using greener solvents like ethanol (B145695) and acid catalysts like L-(+)-tartaric acid, as demonstrated in the synthesis of other indole (B1671886) derivatives, would be a valuable goal. rsc.orgrsc.org
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The application of artificial intelligence (AI) and machine learning (ML) in drug discovery is a rapidly expanding field that could significantly accelerate research into this compound and its analogs. mdpi.com
Key areas for future exploration include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models have proven effective in predicting the biological activities of novel compounds based on their chemical structures. tudublin.ienih.gov Such models could be trained on existing data for furo[3,2-b]indole derivatives to predict the potential therapeutic activities of this compound. A recent study on indole derivatives demonstrated the power of a GP-Tree feature selection algorithm combined with an AdaBoost-ALO model to accurately predict anticancer activity, achieving a high coefficient of determination (R² of 0.9852). nih.gov
Prediction of Physicochemical and Pharmacokinetic Properties: ML algorithms can predict key drug-like properties, which is crucial for the early stages of drug development. mdpi.com For instance, machine learning has been used to predict the results of C-H activation reactions in indoles, with the Random Forest algorithm showing high accuracy. francis-press.comfrancis-press.com
De Novo Design: Generative AI models could be employed to design novel furo[3,2-b]indole derivatives with optimized activity and safety profiles based on the structural features of this compound.
Exploration of Undiscovered Biological Targets and Mechanisms of Action
While various furo[3,2-b]indole derivatives have shown promising biological activities, the specific targets and mechanisms of action for many, including this compound, are yet to be elucidated.
Future research should aim to:
Screen for Anticancer Activity: Given that substituted furo[3,2-b]indoles have demonstrated anticancer properties, with some derivatives showing selective activity against renal cancer cell lines, screening this compound against a panel of cancer cells is a logical first step. acs.orgnih.gov Some furo- and pyranopyrido[4,3-b]indole derivatives have been shown to inhibit both DNA topoisomerases I and II. nih.gov
Investigate Anti-inflammatory Potential: The furo[3,2-b]indole scaffold has been associated with analgesic and anti-inflammatory activities, suggesting that this compound could be a candidate for developing new anti-inflammatory agents. nih.gov
Explore Other Therapeutic Areas: The structural versatility of the indole nucleus, a core component of the furo[3,2-b]indole system, is well-documented across a vast range of therapeutic areas, including as an inhibitor of acetylcholinesterase, an anti-migraine agent, and an antiemetic. mdpi.commdpi.com This suggests that this compound could have potential applications in neurodegenerative diseases, infectious diseases, and metabolic disorders.
Design of Targeted Chemical Probes for Advanced Biological Studies
To effectively study the biological roles and identify the molecular targets of this compound, the development of targeted chemical probes is essential.
Future directions in this area include:
Photoaffinity Labeling (PAL) Probes: Designing a photoaffinity probe based on the structure of this compound would be a powerful strategy. nih.gov These probes incorporate a photoreactive group (e.g., diazirine, benzophenone) that, upon light activation, forms a covalent bond with the target protein, enabling its identification. enamine.netyoutube.com
Fluorescent Probes: The intrinsic fluorescence of the indole scaffold can be leveraged to create fluorogenic probes. rsc.orgnih.gov By modifying the this compound structure with appropriate functional groups, probes could be developed for bioimaging and sensing applications.
Affinity-Based Probes: Attaching a tag, such as biotin (B1667282), to a derivative of this compound would allow for the isolation of its binding partners from cell lysates, facilitating target identification.
The general design of an effective chemical probe requires it to maintain affinity for its target, be stable in biological environments, and possess a reporter group for detection. nih.gov
Expanding the Chemical Space of Furo[3,2-b]indole Derivatives for Diverse Academic Applications
Expanding the chemical diversity of the furo[3,2-b]indole scaffold, using this compound as a starting point, can lead to the creation of compound libraries for high-throughput screening and the discovery of new biological functions. the-scientist.comcollaborativedrug.com
Strategies to achieve this include:
Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse molecules from a common starting material. rsc.orgnih.gov Applying DOS principles to this compound could involve modifying the acetyl group, substituting various positions on the indole ring, or altering the furan ring.
"Libraries from Libraries" Approach: This concept involves taking an existing library of compounds and performing chemical transformations on them to generate new libraries with different properties. nih.gov A library of furo[3,2-b]indoles could be systematically modified to explore a wider chemical space.
Target-Focused Libraries: Based on initial biological screening results, focused libraries of derivatives can be designed to improve potency and selectivity for a particular biological target. nih.gov
By systematically exploring the chemical space around the this compound scaffold, researchers can generate valuable tools for chemical biology and potentially identify lead compounds for drug discovery.
Q & A
Q. What are the recommended synthetic routes for 1-(4H-furo[3,2-b]indol-2-yl)ethanone?
The synthesis of this compound can be approached via:
- Suzuki-Miyaura Cross-Coupling : To construct the biphenyl or heteroaromatic framework, as demonstrated in the synthesis of analogous indole derivatives .
- Cadogan Cyclization : For indole ring formation from nitroarene precursors, as seen in related furoindole syntheses .
- Claisen Condensation : To introduce the ethanone moiety, often used in ketone-functionalized heterocycles .
Key steps include optimizing reaction conditions (e.g., Pd catalysts for Suzuki coupling) and purification via column chromatography.
Q. How can the structure of this compound be characterized spectroscopically?
- NMR Spectroscopy : and NMR to confirm substituent positions and ring connectivity, referencing PubChem data for analogous indole derivatives .
- IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm) and aromatic C-H vibrations, as validated by NIST spectral databases .
- Mass Spectrometry (EI-MS) : To determine molecular ion peaks and fragmentation patterns, aligned with NIST electron ionization data .
Q. What safety protocols are critical when handling this compound?
- Hazard Classification : Based on structurally similar indoles, anticipate skin/eye irritation (Category 2) and acute toxicity (H302/H315) .
- PPE Requirements : Use nitrile gloves, lab coats, and OV/AG/P99 respirators for aerosolized particles .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., PubChem’s InChI descriptors) .
- Isotopic Labeling : Use - or -labeled precursors to clarify ambiguous signals in complex heterocycles .
- X-ray Crystallography : Resolve tautomeric or stereochemical ambiguities, as applied to related indole derivatives .
Q. What strategies improve synthetic yield and purity of this compound?
- Catalyst Screening : Test Pd (e.g., Pd(PPh)) vs. Pd catalysts for Suzuki coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance cyclization steps, while toluene reduces side reactions .
- Temperature Gradients : Gradual heating (e.g., 80–120°C) during Cadogan cyclization minimizes decomposition .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -NO) at the indole 4-position to modulate cytotoxicity, as seen in furo[3,2-b]indole derivatives .
- In Vitro Assays : Screen against NCI-60 cancer cell lines, using compound 47 (from ) as a positive control .
- Computational Docking : Map interactions with kinase targets (e.g., EGFR) using molecular modeling software .
Q. What interaction studies are relevant for elucidating its mechanism of action?
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases, leveraging protocols for sulfonamide-containing indoles .
- Protein Binding Studies : Use surface plasmon resonance (SPR) to quantify affinity for serum albumin or DNA .
- Metabolic Profiling : Identify phase I/II metabolites via LC-MS/MS in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
